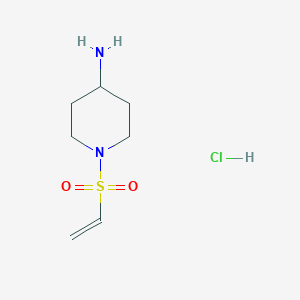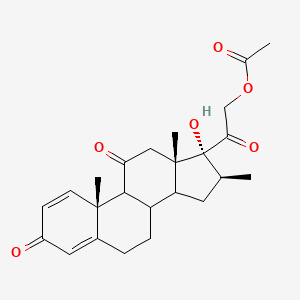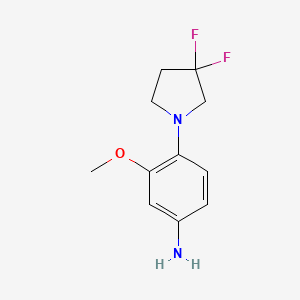![molecular formula C15H19ClN2O6 B13719637 (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a bicyclic structure with a chloropyridinyl group and a dihydroxybutanedioic acid moiety, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the bicyclic heptane structure and the introduction of the chloropyridinyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic heptane structure through cyclization reactions involving appropriate precursors.
Chloropyridinyl Group Introduction: Introduction of the chloropyridinyl group via nucleophilic substitution or other suitable methods.
Dihydroxybutanedioic Acid Addition: Coupling of the dihydroxybutanedioic acid moiety to the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and advanced purification methods may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
The compound (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Propiedades
Fórmula molecular |
C15H19ClN2O6 |
|---|---|
Peso molecular |
358.77 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H13ClN2.C4H6O6/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;5-1(3(7)8)2(6)4(9)10/h1,4,6,8-10,14H,2-3,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+,10+;1-,2-/m11/s1 |
Clave InChI |
FEDAFYKDROCDJT-SIZPAGCESA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
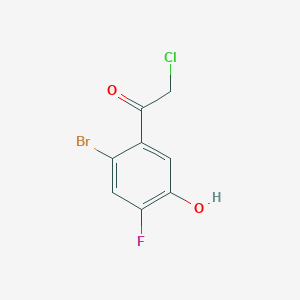


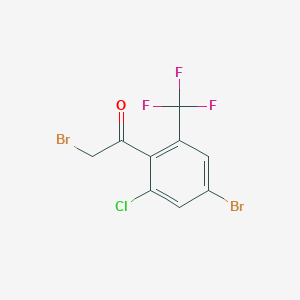
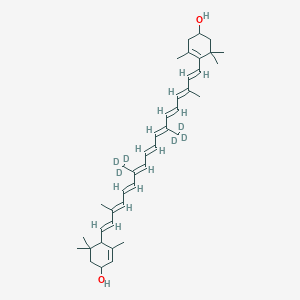
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)

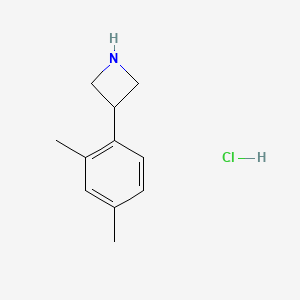
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
